5-Chloro-2-Tetralone

説明

Contextualization within Tetralone Chemistry

Tetralones are a class of bicyclic aromatic ketones derived from tetralin, which is a hydrogenated form of naphthalene (B1677914). wikipedia.org The tetralone scaffold, consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) or cyclohexenone ring, is a fundamental structural motif found in numerous natural products and pharmacologically active molecules. researchgate.netnih.govacs.org These compounds are recognized for their significant role as intermediates and precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic structures. researchgate.netresearchgate.net The reactivity of the tetralone core, particularly the ketone's alpha-position and the aromatic ring, allows for a wide array of chemical modifications. researchgate.netglobalresearchonline.net

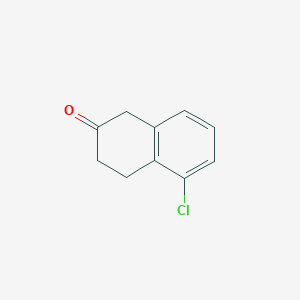

5-Chloro-2-Tetralone is a specific derivative within this family, distinguished by a ketone at the 2-position of the tetralin framework and a chlorine atom at the 5-position of the aromatic ring. chemicalbook.com This substitution pattern differentiates it from the more commonly discussed α-tetralones (1-tetralones). researchgate.net The presence and position of the chloro group significantly influence the electronic properties and reactivity of the molecule, making it a distinct and valuable tool for synthetic chemists.

Significance of Halogenated Ketones in Synthetic Methodologies

Halogenated ketones, particularly α-halo ketones, are highly versatile reagents in organic synthesis. wikipedia.orgnih.gov The introduction of a halogen atom alpha to a carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. nih.gov This heightened reactivity is a cornerstone of their utility. nih.govwikipedia.org

Key aspects of their significance include:

Bifunctional Reactivity : Halogenated ketones possess two primary electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon. wikipedia.org This dual reactivity allows for the construction of diverse molecular architectures, especially heterocycles like thiazoles and pyrroles. wikipedia.org

Acidity of α-Hydrogens : The electron-withdrawing nature of both the carbonyl group and the adjacent halogen increases the acidity of the remaining α-hydrogens. This facilitates reactions such as the Favorskii rearrangement. wikipedia.org

Precursors for Complex Molecules : The ability to undergo various transformations, including substitution, reduction, and cyclization reactions, makes halogenated ketones crucial intermediates for synthesizing more complex molecules. fiveable.me The halogen can be displaced by a variety of nucleophiles or removed via reductive dehalogenation. wikipedia.org

In this compound, the chlorine atom is on the aromatic ring, not in the alpha position to the ketone. This placement means it primarily influences the reactivity of the benzene ring through electronic effects and provides a site for nucleophilic aromatic substitution or cross-coupling reactions, while the ketone and its adjacent methylene (B1212753) groups retain their characteristic reactivity.

Overview of Research Trajectories for this compound

Research involving this compound and its isomers, such as 6-chloro, 7-chloro, and 8-chloro-2-tetralone (B1307914), highlights their role as key intermediates in the synthesis of pharmacologically relevant compounds. wikipedia.orgvulcanchem.comgoogle.comprepchem.com The tetralone framework is a scaffold for drugs with potential anti-inflammatory, antidepressant, and anticancer properties. vulcanchem.comontosight.ai

Specific research directions have included:

Synthesis of Pharmaceutical Precursors : 2-Tetralone (B1666913) and its derivatives are intermediates in the synthesis of various drugs, including napamezole, spirodone, and trioxifene. wikipedia.org The chlorinated versions are explored for creating analogues with modified biological activities. vulcanchem.com For instance, 5-methoxy-2-tetralone (B30793), a related compound, is a key intermediate for drugs treating Parkinson's syndrome. google.com

Development of Synthetic Methods : Efficient synthesis of substituted tetralones is an active area of research. Methods often involve intramolecular Friedel-Crafts reactions. For example, the synthesis of 8-chloro-2-tetralone has been achieved via the reaction of o-chlorophenylacetyl chloride with ethylene (B1197577) in the presence of aluminum chloride. prepchem.comresearchgate.net Similar strategies are applicable for the 5-chloro isomer.

Exploration in Medicinal Chemistry : The core structure of this compound is a building block for creating libraries of compounds to be screened for various biological activities. researchgate.netresearchgate.net The chlorine atom provides a handle for introducing further diversity into the molecular structure, potentially influencing the compound's interaction with biological targets.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69739-64-6 | chemicalbook.combuyersguidechem.com |

| Molecular Formula | C₁₀H₉ClO | buyersguidechem.com |

| IUPAC Name | 5-chloro-3,4-dihydronaphthalen-2(1H)-one | N/A |

| Synonyms | 5-Chloro-β-tetralone | chemicalbook.com |

Table 2: Related Tetralone Isomers and Derivatives

| Compound Name | CAS Number | Key Application/Note | Source(s) |

| 2-Tetralone | 530-93-8 | Intermediate for various pharmaceuticals. wikipedia.org | wikipedia.org |

| 1-Tetralone (B52770) (α-Tetralone) | 529-34-0 | Common building block in organic synthesis. researchgate.netorgsyn.org | researchgate.netorgsyn.org |

| 6-Chloro-1-tetralone | 26673-31-4 | Intermediate for pharmaceutical compounds. targetmol.com | targetmol.com |

| 7-Chloro-2-tetralone | 17556-19-3 | Building block for complex organic molecules. vulcanchem.com | vulcanchem.com |

| 8-Chloro-2-tetralone | N/A | Synthesized via Friedel-Crafts reaction. prepchem.com | prepchem.com |

| 5-Methoxy-2-tetralone | 58399-56-1 | Intermediate for Parkinson's treatment drugs. google.com | google.com |

Structure

3D Structure

特性

IUPAC Name |

5-chloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOCGXZKCTYRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393664 | |

| Record name | 5-Chloro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69739-64-6 | |

| Record name | 5-Chloro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Transformations and Reactivity Studies of 5 Chloro 2 Tetralone

Oxidation Reactions of the Ketone Moiety

The ketone moiety in 5-chloro-2-tetralone can undergo oxidation to yield various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can lead to the cleavage of the cyclohexanone (B45756) ring, forming dicarboxylic acid derivatives. Milder and more selective oxidation methods can also be employed. For instance, oxidation of similar tetralone structures has been achieved using reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, which can lead to the formation of corresponding lactones or other oxygenated derivatives. researchgate.net

Reduction Reactions of the Ketone Moiety

The ketone group of this compound is readily reduced to a secondary alcohol, 5-chloro-1,2,3,4-tetrahydronaphthalen-2-ol. This transformation can be accomplished using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent can be influenced by the presence of other functional groups and the desired stereoselectivity of the resulting alcohol. For instance, in the synthesis of 5-methoxy-2-tetralone (B30793), a related compound, reduction is achieved using sodium in an ethanol (B145695) and ammonia (B1221849) medium. google.compatsnap.com

Table 1: Common Reducing Agents for 2-Tetralone (B1666913) Derivatives

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol (B129727) or Ethanol, Room Temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether or THF, followed by aqueous workup | Secondary Alcohol |

Nucleophilic Substitution Reactions involving the Chlorine Atom

The chlorine atom on the aromatic ring of this compound can be replaced through nucleophilic aromatic substitution (SNAr) reactions. However, such reactions typically require harsh conditions or activation of the aromatic ring. The presence of the electron-withdrawing ketone group can facilitate these substitutions to some extent. For SNAr to occur, a strong nucleophile is generally required, and the reaction may proceed under high temperature and pressure. rammohancollege.ac.inlibretexts.org In related systems, such as 2,3-dichloro-1,4-naphthoquinone, nucleophilic substitution of a chlorine atom has been demonstrated using aminopyrazole derivatives in the presence of a base like sodium carbonate. lpnu.ua

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing chloro and alkyl substituents direct the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the fused alkyl ring also directs to the ortho and para positions. However, the ketone group is a deactivating group and a meta-director. youtube.commasterorganicchemistry.com The interplay of these directing effects determines the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.orgnptel.ac.in For example, chlorination of 1-methyl-2-tetralone (B1329714) using thionyl chloride or molecular chlorine with a Lewis acid catalyst like FeCl3 directs the incoming chloro group primarily to the C-6 position (meta to the ketone).

Condensation Reactions and Derivative Formation

The α-methylene group adjacent to the ketone in this compound is acidic and can participate in various condensation reactions, leading to the formation of a wide range of derivatives.

Claisen-Schmidt Condensation and Chalcone (B49325) Derivatives

This compound can undergo Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base (like sodium hydroxide) to form chalcone derivatives. wisdomlib.org These reactions involve the deprotonation of the α-carbon of the tetralone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. nih.govijaresm.com The synthesis of various chalcone derivatives from tetralone precursors has been reported, highlighting the versatility of this reaction. rasayanjournal.co.intandfonline.comresearchgate.netthesciencein.org For instance, chalcones have been synthesized by reacting tetralones with substituted benzaldehydes in an ethanolic sodium hydroxide (B78521) solution. ijaresm.com

Table 2: Examples of Claisen-Schmidt Condensation with Tetralone Derivatives

| Tetralone Derivative | Aldehyde | Base | Product |

|---|---|---|---|

| 1-Tetralone (B52770) | 4-Propoxybenzaldehyde | NaOH | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one tandfonline.com |

| Substituted Acetophenones | 3,4,5-Trimethoxybenzaldehyde | NaOH | Chalcone derivatives researchgate.net |

Spirolactone Formation via Electrochemical Synthesis

Recent research has demonstrated the electrochemical synthesis of spirolactones from α-tetralone derivatives. chim.itnih.gov This method offers an environmentally friendly alternative to traditional chemical oxidation. rsc.org In a typical setup, the reaction is carried out in an undivided cell with a carbon anode and a platinum cathode. Using potassium carbonate as a base and methanol as both a co-solvent and a C1 source, α-tetralone derivatives can be converted to spirolactones. chim.itnih.gov The proposed mechanism involves an aldol (B89426) reaction between the tetralone and formaldehyde (B43269) (generated in situ from methanol), followed by lactonization to form the spirocyclic product. chim.it This electrochemical approach has been shown to be efficient and tolerant of various functional groups. nih.gov

Indazoline Derivative Synthesis

The synthesis of indazoline derivatives from tetralone precursors is a well-established route for creating fused heterocyclic systems. These methods can be adapted for this compound to produce novel chloro-substituted indazolines. A primary strategy involves the condensation of a tetralone with a hydrazine (B178648) derivative.

One common approach begins with the base-catalyzed aldol condensation of a tetralone with an appropriate aldehyde to form a benzylidene derivative. ijrpc.com This intermediate can then be reacted with phenylhydrazine (B124118) in the presence of a catalyst, such as sodium metal in ethanol, and heated under reflux. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final indazoline product is purified through crystallization and column chromatography. ijrpc.com Studies have shown that the introduction of a chloro group can enhance the biological activity of the resulting indazoline derivatives. ijrpc.com

Another robust method involves the reaction of 1-tetralone with an isothiocyanate, such as p-tolyl or p-fluorophenylisothiocyanate, in dimethylformamide (DMF) with sodium hydroxide to yield oxocarbothioamides. These intermediates subsequently react with substituted arylhydrazines to produce 2-aryl-3-phenylamino-4,5-dihydro-2H-benzo[g]indazoles in yields ranging from 40% to 87%. sci-hub.se

Furthermore, direct synthesis from 2-tetralone derivatives has been achieved. The phenylhydrazone of 2-tetralone can be dilithiated using lithium diisopropylamide (LDA). This dianion then undergoes a Claisen-type condensation with various aromatic esters, and the resulting intermediates are cyclized under acidic conditions to furnish 4,5-dihydro-2H-benz[e]indazoles. scite.ai This method offers a versatile route to a range of substituted benzindazoles.

Table 1: Selected Methods for Indazoline/Indazole Synthesis from Tetralone Precursors

| Starting Material | Reagents | Intermediate/Product Type | Reference |

|---|

Reactions with Heterocyclic Compounds

The reactivity of this compound extends to its condensation with various heterocyclic compounds and precursors, leading to the formation of complex fused systems. The synthesis of indazolines, as detailed in the previous section, is a prime example of such a reaction, where the tetralone skeleton is fused with a pyrazole (B372694) ring system derived from hydrazine. sci-hub.sescite.ai

The versatility of this reactivity is further demonstrated in the synthesis of pyrazole-fused heterocycles. For instance, Knoevenagel condensation of a pyrazole-4-carbaldehyde with acetophenone (B1666503) derivatives produces enones. semanticscholar.org These intermediates can then undergo a Michael addition with a cyclic ketone, followed by cyclization and dearomatization, to yield complex structures like pyrazolo[3,4-b]pyridines. semanticscholar.org Adapting this strategy, the α-methylene group of this compound could potentially act as the nucleophile in Michael additions or be functionalized to participate in similar condensation-cyclization sequences with electrophilic heterocycles.

The formation of other heterocyclic rings is also documented. For example, the reaction of ketenes, generated in-situ from phenoxyacetyl chloride, with imines derived from tetralones leads to the stereoselective formation of monocyclic cis-β-lactams via a [2+2] cycloaddition. researchgate.net The cis-stereochemistry of these products is typically confirmed by the coupling constant values observed in their ¹H NMR spectra. researchgate.net

Moreover, the synthesis of pyrazole-tetrazole hybrid compounds has been reported, often starting from chalcones which are then reacted with hydrazine and a tetrazole precursor like 5-chloro-1-phenyltetrazole. mdpi.com This highlights the potential of this compound to serve as a scaffold for creating molecules that incorporate multiple distinct heterocyclic moieties.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and optimizing synthetic routes. Mechanistic studies have shed light on cyclization, rearrangement, and substitution reactions.

Role of Substituent Effects on Reactivity

The chloro substituent on the aromatic ring of this compound profoundly influences its reactivity through a combination of inductive and resonance effects. Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and slows the rate of electrophilic substitution compared to benzene. libretexts.orgunizin.org However, through resonance, they can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org The ketone group in the alicyclic ring is also a deactivating group. libretexts.org

In specific reactions, these electronic effects dictate the reaction pathway. For example, in the ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralones, the nature of the substituent is critical. beilstein-journals.orgresearchgate.net For substrates with electron-donating groups, the reaction proceeds via intramolecular radical addition to the aromatic ring (Path A). beilstein-journals.org However, for substrates with electron-withdrawing substituents, such as a chloro group, an alternative pathway is often followed (Path B). beilstein-journals.orgresearchgate.net Computational DFT studies have shown that a meta-chloro substituent leads to the highest activation energy barrier for cyclization among the systems studied, indicating a less stable cyclohexadienyl radical intermediate. beilstein-journals.orgresearchgate.net

A dramatic example of substituent effects is seen in the Beckmann rearrangement of peri-halogenated tetralone oximes. The presence of a peri-chloro or peri-bromo group provides anchimeric assistance, stabilizing the intermediate imino nitrogen cation through the transient formation of a cyclic five-membered imino-halonium ion. nih.gov This neighboring group participation completely alters the reaction pathway, forcing a syn-migration of the aryl group, in stark contrast to the conventional anti-migration observed in the absence of the halogen. nih.gov

Stereochemical Aspects of Transformations

The stereochemical outcomes of reactions involving tetralone scaffolds are a critical aspect of their chemistry, often influenced by the inherent chirality and conformational rigidity of the fused ring system.

The Beckmann rearrangement of tetralone oxime O-tosylates provides a clear illustration of stereochemical control. The reaction's pathway is dependent on the initial stereochemistry of the oxime C=N bond. nih.gov X-ray crystal structure analysis confirmed that the stable oxime isomers are anti with respect to the benzene moiety. nih.gov In a remarkable display of stereoelectronic control, the presence of a peri-halogen substituent overrides the usual requirement for anti-periplanar migration. It provides strong anchimeric assistance that facilitates syn-migration, leading to a regioisomeric lactam product that would not otherwise form. nih.gov

Stereoselectivity is also paramount in the synthesis of new chiral centers. The reaction of ketenes with imines derived from β-tetralone results in the exclusive formation of cis-β-lactams. researchgate.net This high degree of stereocontrol in the [2+2] cycloaddition is a key feature of the transformation. Similarly, in nickel-catalyzed asymmetric α-arylation reactions, the enantiomeric excess (ee) of the product is a critical stereochemical consideration. Mechanistic studies have revealed that the choice of halide on the arylating agent (e.g., chloroarenes vs. bromoarenes) can significantly impact the enantioselectivity of the catalytic reaction. nih.gov

Furthermore, stereospecific reactions where the stereochemistry of the product is directly determined by the stereochemistry of the starting material are also known. For example, the nickel-catalyzed ring-opening of chiral tetrahydrofurans to form acyclic polyketide fragments has been shown to proceed with inversion of configuration. acs.org

Reaction Kinetics and Thermodynamic Considerations

Kinetic and thermodynamic studies provide quantitative insight into the reactivity of this compound and its derivatives, revealing information about reaction rates, activation barriers, and the stability of intermediates and transition states.

Kinetic studies on the bromination of related exocyclic α,β-unsaturated ketones, such as substituted 2-(phenylmethylene)-3,4-dihydro-1(2H)-naphthalenones, have been conducted to elucidate the reaction mechanism. qu.edu.qa Such kinetics are often followed by monitoring the disappearance of a reactant like bromine using UV-vis spectrophotometry. qu.edu.qa These studies aim to analyze the influence of substituents on the stability of the reaction's transition state. qu.edu.qa

In the Beckmann rearrangement of tetralone oxime O-tosylates, the reactions were found to follow first-order kinetics with respect to the oxime derivative. nih.gov Relative reaction rates at -5 °C showed a significant acceleration in the presence of a peri-halogen compared to the unsubstituted analogue, highlighting the kinetic impact of neighboring group participation. nih.gov

Computational studies also provide thermodynamic and kinetic data. DFT calculations on the CAN-mediated cyclization to form 2-tetralones showed that the stability of the cyclohexadienyl radical intermediate is key. beilstein-journals.orgresearchgate.net The presence of an electron-withdrawing m-chloro substituent was found to result in the highest activation barrier for cyclization, a kinetic factor that disfavors this pathway. beilstein-journals.org

Table 2: Summary of Kinetic and Mechanistic Findings

| Reaction | Key Finding | Method | Reference |

|---|---|---|---|

| Beckmann Rearrangement | First-order kinetics; peri-halogen accelerates rate and forces syn-migration. | Kinetic measurements, product analysis. | nih.gov |

| CAN-Mediated Cyclization | Electron-withdrawing chloro group increases activation barrier for cyclization. | DFT computational studies, product analysis. | beilstein-journals.orgresearchgate.net |

| Bromination of Tetralone Derivatives | Kinetics studied to analyze substituent effects on transition state stability. | UV-vis spectrophotometry. | qu.edu.qa |

| Ligand Substitution | Reaction follows second-order kinetics; activation parameters determined. | Temperature-dependent kinetic analysis. | samipubco.com |

Derivatives and Analogues of 5 Chloro 2 Tetralone for Targeted Research

Structure-Activity Relationship (SAR) Studies of Halogenated Tetralones

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound, such as a halogenated tetralone, influences its biological activity. These studies help in designing more potent and selective drug candidates. researchgate.net

Research into α-tetralone derivatives as inhibitors of monoamine oxidase (MAO), enzymes linked to depression and Parkinson's disease, has revealed specific structural requirements for activity. nih.gov SAR analyses show that substitution on the C6 position of the α-tetralone ring is essential for both MAO-A and MAO-B inhibition. nih.gov For MAO-B inhibition specifically, the presence of alkyl and halogen substituents on the meta and para positions of a benzyloxy ring attached to the tetralone core enhances the inhibitory potency. nih.gov For instance, 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one was identified as a highly potent MAO-B inhibitor, with an IC50 value of 4.5 nM and a 287-fold selectivity for MAO-B over MAO-A. nih.gov

In the context of anticancer research, SAR studies have also provided valuable insights. An analysis of tetralone derivatives against various cancer cell lines showed that the presence of two chlorine atoms, combined with a π-conjugated system of pyridine (B92270) rings, led to higher activity against MCF-7 breast cancer cells. researchgate.net Similarly, in the development of inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in metabolic disorders, modifications to the tetralone structure proved key to enhancing potency. Halogenated tetralone derivatives, such as those derived from 6,7-dichloro-1-tetralone (B1584135), have been shown to possess antitumor and antifungal activities, highlighting the importance of precise halogenation in synthesis.

Table 1: SAR Findings for Halogenated Tetralone Derivatives

| Target | Key Structural Feature | Effect on Activity | Example Compound | Potency (IC50) | Source |

|---|---|---|---|---|---|

| MAO-B | Halogen on meta or para position of C6-benzyloxy ring | Enhanced inhibitory potency | 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 4.5 nM | nih.gov |

| DGAT1 | Modifications to the tetralone structure | Enhanced inhibitory potency | Compound 26d (a derivative of 6,7-Dichloro-1-tetralone) | 3 nM | |

| MCF-7 Cancer Cells | Presence of two chlorine atoms and π-conjugated system | Higher activity | Compound 6 (a pyridine-fused tetralone) | 8 µg/ml | researchgate.net |

Synthesis of Substituted Tetralone Derivatives

Substituted tetralones are valuable intermediates in organic synthesis. tandfonline.com Various synthetic strategies exist to create these derivatives, often involving multi-step sequences. tandfonline.com Classic methods include intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides, which can be promoted by reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) without the need for additional catalysts. organic-chemistry.org More modern approaches include a metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids or esters, which offers simple reaction conditions and broad substrate compatibility. rsc.org

The synthesis of di-halogenated tetralones, such as 5,7-dichloro-2-tetralone, is important for creating specific biologically active molecules. This compound is a known organic intermediate used in the synthesis of other complex molecules, including heterocyclic compounds. guidechem.com One synthetic pathway to achieve such structures involves the cyclization of appropriately substituted butanoic acids. For example, the synthesis of 3-(4-chlorophenyl)-5,7-dichloro-l-methylnaphthalene involves a tetralone intermediate, 2-(4-chlorophenyl)-6,8-dichloro-4-methyltetralone. richmond.edu This intermediate is formed by heating the corresponding acid with polyphosphoric acid (PPA) at high temperatures (e.g., 185-190°C). richmond.edu The synthesis of compounds with a 5,7-dichloro substitution pattern can be challenging via some traditional routes due to the difficulty of promoting ring closure meta to the two chlorine atoms. richmond.edu

Adding alkyl and aryl groups to the tetralone scaffold is a common strategy for creating diverse derivatives.

Alkylation: Reductive amination is one method used to introduce alkyl groups. For instance, 7-methoxy or 5-methoxy-2-tetralone (B30793) can undergo reductive amination with n-propyl amine to yield amino-tetraline intermediates, which are precursors for more complex molecules. nih.gov Another approach is a cascade reductive Friedel-Crafts alkylation, which provides a direct route to alkylated tetralones. rsc.org Palladium-catalyzed reactions can also be used; for example, 5-bromotetralone can be treated with an alkene in the presence of a palladium catalyst to afford a 5-substituted alkenyl tetralone, which can then be reduced to the corresponding 5-substituted alkyl tetralone. google.com

Arylation: Palladium-catalyzed cross-coupling reactions are effective for arylating tetralones. 5-Bromotetralone can be reacted with a boronic acid derivative using a palladium catalyst like Pd(PPh3)4 to produce an arylated tetralone. google.com Nickel-catalyzed asymmetric α-arylation has also been successfully applied to ketones like 2-methyl-1-tetralone, using chloroarenes as the aryl source, to achieve high yields and enantioselectivities. nih.gov Furthermore, Friedel-Crafts reactions can achieve arylation; for example, reacting 4-phenyltetrahydrofuran-2-one with benzene (B151609) in the presence of triflic acid yields 4-phenyltetralone. koreascience.kr

The tetralone scaffold is a versatile starting point for constructing more complex fused ring systems, particularly heterocycles, which are prevalent in pharmaceuticals. researchgate.neteurekaselect.com A fused ring system is one where two or more rings share a common bond and atoms. inflibnet.ac.in

One notable example is the synthesis of dihydrobenz[g]indazoles. These are prepared from 1-tetralone (B52770) carbomethoxyhydrazones, which undergo a condensation-cyclization reaction with aromatic esters. acs.org This method demonstrates the direct use of a tetralone derivative to build a new, fused heterocyclic ring (an indazole) onto the original scaffold. acs.org Tetralones are also used to synthesize fused 1,5-naphthyridines, another important class of nitrogen-containing heterocycles. mdpi.com The general reactivity of tetralones makes them key building blocks for a variety of fused systems with potential therapeutic applications. researchgate.neteurekaselect.com

Alkylation and Arylation Strategies

Tetralone Esters and their Synthesis

Tetralone esters are important synthetic intermediates, particularly in the synthesis of complex natural product analogues like those of podophyllotoxin (B1678966), which has anticancer properties. researchgate.netiajpr.comglobalresearchonline.net A common route to these esters involves the use of chalcones (α,β-unsaturated ketones).

The general synthesis proceeds as follows:

Chalcone (B49325) Formation: An appropriate acetophenone (B1666503) is reacted with an aldehyde to form a chalcone.

Cyclopropyl (B3062369) Ketoester Synthesis: The chalcone is reacted with ethyl chloroacetate (B1199739) in the presence of a base like powdered sodium to form a cyclopropyl ketoester. globalresearchonline.netm-hikari.com

Intramolecular Friedel-Crafts Alkylation: The cyclopropyl ketoester undergoes an intramolecular Friedel-Crafts reaction, often catalyzed by stannic chloride in the presence of acetic anhydride (B1165640), to yield the final tetralone ester. iajpr.comm-hikari.com

For example, 3-ethylcarboxy-4-chloro phenyl-6, 7-dimethoxy-1-tetralone was synthesized via this chalcone route as an intermediate for β-apopicropodophyllin analogues. iajpr.com Other research has focused on the synthesis of tetralone-derived β-ketoesters. These can be synthesized and then used in reactions like oxidative kinetic resolution, which allows for the creation of chiral β- and γ-substituted tetralones with high enantioselectivity. acs.orgnih.gov

Table 2: Synthesis of Tetralone Esters

| Tetralone Ester Derivative | Synthetic Route | Key Reagents | Application/Purpose | Source |

|---|---|---|---|---|

| 3-ethylcarboxy-4-chloro phenyl-6, 7-dimethoxy-1-tetralone | Chalcone Route | Chalcone, Ethyl chloroacetate, Stannic chloride | Intermediate for β-apopicropodophyllin analogues | iajpr.com |

| Tetralone esters (p-tolyl, p-fluorophenyl, cyclohexyl substituted) | Chalcone Route | Chalcone, Ethyl chloroacetate, Stannic chloride | Intermediates for podophyllotoxin analogues | globalresearchonline.net |

| Tetralone-derived β-ketoesters | Organocatalysis | Guanidine-bisurea bifunctional organocatalyst, Cumene hydroperoxide | Asymmetric synthesis of β- and γ-substituted tetralones | acs.orgnih.gov |

Structural Modifications for Enhanced Biological Activities

Modifying the basic tetralone structure is a key strategy for developing compounds with improved therapeutic properties. researchgate.netingentaconnect.com The tetralone scaffold has been used to create molecules with a wide range of biological activities, including as antibiotics, antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and antitumor agents. ingentaconnect.comeurekaselect.com

Specific modifications have led to significant enhancements in biological function:

Enzyme Inhibition: Halogenated tetralone derivatives have been developed as potent inhibitors of enzymes like MAO and DGAT1. nih.gov For MAO, specific substitutions on the tetralone ring system led to nanomolar inhibitory concentrations, making these compounds promising leads for therapies targeting depression and Parkinson's disease. nih.gov For DGAT1, a target for metabolic disorders, derivatives of 6,7-dichloro-1-tetralone showed strong inhibitory potential.

Anticancer Activity: Methoxy-substituted chalcones derived from a tetralone base have demonstrated good anticancer activity against MCF-7 breast cancer cell lines. rasayanjournal.co.in One such derivative showed a 52.33% cell survival rate at a low concentration of 15.6 µg/mL. rasayanjournal.co.in The synthesis of tetralone esters as intermediates for podophyllotoxin analogues, a known anticancer agent, is another area where structural modification is used to discover new and potentially more effective drugs. iajpr.com

Receptor Selectivity: The tetralone scaffold is a component of hybrid molecules designed to target specific neurotransmitter receptors. In one study, tetralone was part of a hybrid template aimed at dopamine (B1211576) D2 and D3 receptors. nih.gov By making substitutions on a piperazine (B1678402) ring within the hybrid molecule, researchers were able to perform SAR studies to improve binding affinity and selectivity for the D3 receptor, which is a target for psychiatric and movement disorders. nih.gov

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural determination of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, researchers can map out its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of a tetralone derivative, the aromatic protons typically appear as multiplets in the downfield region, while the aliphatic protons of the saturated ring show signals at higher field strengths. For a compound like 5-Chloro-2-Tetralone, the protons on the aromatic ring would be expected in the range of 7.0-8.2 ppm. The methylene (B1212753) protons adjacent to the aromatic ring (at C-4) and those adjacent to the carbonyl group (at C-3 and C-1) would appear as triplets or multiplets in the 2.3-3.4 ppm range. tandfonline.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) of a tetralone is characteristically found far downfield. For instance, in a related tetralone derivative, the carbonyl carbon appears at 187.98 ppm. tandfonline.com The aromatic carbons would produce signals in the 120-145 ppm region, while the aliphatic carbons of the tetralone ring would be observed in the 20-45 ppm range.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.2 | Aromatic protons |

| ¹H | 2.3 - 3.4 | Aliphatic methylene (CH₂) protons |

| ¹³C | ~188 - 198 | Carbonyl carbon (C=O) |

| ¹³C | 120 - 145 | Aromatic carbons |

| ¹³C | 20 - 45 | Aliphatic carbons |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most prominent peak in the FT-IR spectrum of this compound would be the carbonyl (C=O) stretching vibration, which is typically strong and sharp. For tetralone derivatives, this peak appears in the region of 1667-1720 cm⁻¹. tandfonline.com Other characteristic absorptions would include C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1667 - 1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₀H₉ClO, the molecular weight is 180.63 g/mol . synquestlabs.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z 180 and an isotope peak [M+2]⁺ at m/z 182 with an intensity of about one-third of the [M]⁺ peak, which is characteristic for a molecule containing one chlorine atom. The fragmentation of tetralones and related compounds often proceeds through characteristic losses of small, stable molecules. cdnsciencepub.com

| m/z Value | Identity | Notes |

|---|---|---|

| 180/182 | [M]⁺/[M+2]⁺ | Molecular ion peak and its chlorine isotope peak. |

| 152/154 | [M - CO]⁺ | Loss of carbon monoxide from the ketone. |

| 145 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 117 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide after chlorine loss. |

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of a tetralone derivative is characterized by absorption bands arising from the aromatic ring and the carbonyl group. A significant absorption band in the UV region is caused by the n-π* transition of the non-bonding electrons of the carbonyl oxygen to the anti-bonding π* orbital, enhanced by the presence of the aromatic ring. tandfonline.com For a related tetralone condensate, a lower optical cutoff wavelength of 385 nm was observed. tandfonline.com Complexation studies of a similar tetralone derivative with iron (III) also show distinct UV absorption profiles, indicating the technique's utility in studying molecular interactions. nih.gov

| Transition Type | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~250 - 290 | Aromatic ring |

| n → π | ~300 - 385 | Carbonyl group (C=O) |

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While no specific X-ray diffraction data for this compound has been found in the searched literature, the technique has been successfully applied to more complex tetralone derivatives. For example, the crystal structure of (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone was elucidated by low-temperature single-crystal X-ray diffraction, confirming its absolute configuration and revealing intermolecular hydrogen bonding networks. iucr.org Such an analysis for this compound would provide invaluable information on its solid-state conformation and intermolecular interactions.

UV-Visible Spectroscopy

Computational Chemistry for Deeper Insights

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers profound insights into the molecular and electronic properties of compounds like this compound. beilstein-journals.orgmdpi.com These theoretical calculations can predict and rationalize experimental findings from spectroscopic analyses.

DFT studies on related chloro-indolinone derivatives have been used to assess structural features, electronic properties, and global reactivity parameters. nih.gov For tetralone derivatives, computational methods are employed to:

Optimize Molecular Geometry: To predict the most stable three-dimensional structure.

Calculate Spectroscopic Data: Theoretical NMR and IR spectra can be calculated and compared with experimental data to confirm structural assignments.

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and electronic transitions within the molecule.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack.

In studies of similar systems, DFT calculations have been instrumental in understanding reaction mechanisms and site selectivity in the synthesis of 2-tetralone (B1666913) derivatives. beilstein-journals.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a preeminent computational method used to investigate the electronic structure and properties of molecules. mdpi.com This approach allows researchers to predict various molecular characteristics with high accuracy. For a molecule like this compound, DFT calculations would be instrumental in understanding its geometry, reactivity, and vibrational modes. Although specific studies on this compound are not found, research on other highly substituted 2-tetralones and related structures routinely employs these methods. semanticscholar.orgksu.edu.sa

Geometry Optimization and Vibrational Frequencies

A fundamental application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would determine the precise bond lengths, bond angles, and dihedral angles for this compound.

Following optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. This analysis is crucial for interpreting experimental spectra and assigning specific vibrational modes (e.g., C=O stretching, C-Cl stretching, aromatic ring vibrations) to the observed spectral bands. For related tetralone derivatives, DFT has been used to correlate calculated frequencies with experimental IR and NMR spectra to confirm their molecular structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the distribution of these orbitals across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. The chlorine atom and the carbonyl group would significantly influence the energies and localizations of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is hypothetical and serves to illustrate how results would be presented. No published data for this compound is available.)

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic reactions.

The MEP map uses a color scale to denote different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom and a positive potential near the hydrogen atoms. DFT calculations are the standard method for generating these predictive maps. semanticscholar.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This method provides a detailed picture of bonding and intramolecular interactions, such as hyperconjugation. By quantifying the stabilization energy associated with these donor-acceptor interactions, NBO analysis helps to explain the molecule's stability and the nature of its chemical bonds. For this compound, NBO analysis would elucidate the interactions between the lone pairs on the oxygen and chlorine atoms with the antibonding orbitals of the ring system, providing insight into the electronic effects of the substituents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides a static, time-independent picture, MD simulations offer a dynamic view of molecular behavior. These simulations solve Newton's equations of motion for a system of interacting particles, providing trajectories that reveal how a molecule behaves in different environments, such as in a solvent like water.

For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its potential binding modes with biological macromolecules. Such simulations are particularly valuable in pharmaceutical research for predicting how a molecule might interact with a protein target. Computational analyses of substituted 2-tetralones have utilized MD simulations to understand their interactions with water and their compatibility with other substances. semanticscholar.org

Prediction of Reactivity and Stability

Computational chemistry, particularly through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, serves as a powerful tool for predicting the chemical reactivity and stability of molecules like this compound. semanticscholar.org These theoretical approaches allow researchers to understand and anticipate the compound's behavior in various chemical environments without the need for extensive empirical testing.

Reactivity Descriptors: Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's susceptibility to chemical reactions. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scielo.br The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.combhu.ac.in For this compound, the area around the carbonyl oxygen would exhibit a negative potential, indicating a site for electrophilic interaction, while regions near hydrogen atoms would show positive potential. bhu.ac.inresearchgate.net

Average Local Ionization Energy (ALIE): The ALIE surface indicates the sites most susceptible to electrophilic attack, with lower ALIE values highlighting the most reactive spots. semanticscholar.orgmdpi.com In tetralone systems, the lowest ALIE values are often found above the benzene (B151609) ring, indicating its potential role in electrophilic reactions. mdpi.com

Fukui Functions: This descriptor helps to distinguish the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule. researchgate.net

Stability Analysis: Computational methods are employed to assess the thermodynamic and kinetic stability of this compound.

Bond Dissociation Energy (BDE): Calculating the BDE for various bonds within the molecule, particularly C-H bonds, helps predict stability towards autoxidation and the potential formation of impurities. semanticscholar.org A lower BDE indicates a weaker bond that is more susceptible to cleavage.

Thermodynamic Properties: The stability of the compound under different conditions can be influenced by factors such as moisture, light, and temperature. Computational models can simulate the effects of solvents and temperature on the molecular structure and energy, providing insights into its degradation pathways. For instance, the hydrolysis of the ketone group or the degradation of the chloro-substituted aromatic ring can be modeled to predict long-term stability.

Reaction Barriers: The kinetic stability of a compound is determined by the activation energy barriers for potential reactions. DFT calculations are used to model transition states and compute these energy barriers, predicting how readily the compound will participate in specific reactions. For example, in the synthesis of substituted 2-tetralones, the activation barriers for cyclization are highly dependent on the electronic nature of substituents on the aromatic ring. beilstein-journals.org An electron-withdrawing group like chlorine generally increases the activation barrier for electrophilic-type cyclizations, leading to a less stable cyclohexadienyl radical intermediate compared to electron-donating groups. beilstein-journals.org

The following table summarizes key computational approaches used to predict the reactivity and stability of tetralone derivatives.

| Parameter/Method | Purpose | Predicted Information for this compound |

| DFT: HOMO-LUMO Gap | Predicts chemical stability and reactivity. | A larger energy gap suggests higher stability. |

| DFT: MEP Surface | Identifies sites for nucleophilic and electrophilic attack. | Carbonyl oxygen is a likely site for electrophilic attack. |

| DFT: ALIE Surface | Identifies most reactive sites for electrophiles. | Benzene ring is a potential site for electrophilic interaction. |

| DFT: H-BDE Calculation | Assesses stability against autoxidation. | Identifies the weakest C-H bonds prone to radical abstraction. |

| MD Simulations | Simulates environmental effects (e.g., solvent, temperature). | Predicts behavior and stability in different reaction media. |

This table is generated based on established computational methodologies for similar organic compounds.

Mechanistic Studies through Computational Approaches

Computational approaches, especially DFT, are indispensable for elucidating the complex mechanisms of reactions involving substituted tetralones. acs.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most favorable reaction pathway. beilstein-journals.orgresearchgate.net

A pertinent example is the synthesis of 2-tetralones via the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, a reaction mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). beilstein-journals.org DFT studies on this reaction provide a clear mechanistic picture that can be extrapolated to the formation of this compound from a precursor like a δ-(meta-chlorophenyl)-β-dicarbonyl compound.

The proposed mechanism involves the following key steps, as modeled by DFT calculations: beilstein-journals.org

Radical Formation: The reaction initiates with the single-electron oxidation of the enol tautomer of the dicarbonyl substrate by CAN, forming a radical cation intermediate. This is followed by deprotonation, assisted by the solvent (e.g., methanol), to yield a neutral radical species. beilstein-journals.org

Intramolecular Cyclization: The crucial step is the intramolecular radical addition to the aromatic ring. The success and rate of this cyclization are highly dependent on the substituents present on the aryl ring. beilstein-journals.org

Intermediate Stability and Activation Energy: DFT calculations have shown that electron-withdrawing substituents, such as the chloro group at the meta-position, disfavor this cyclization. The chloro group destabilizes the resulting cyclohexadienyl radical intermediate and increases the activation energy for the cyclization step. beilstein-journals.org In contrast, electron-donating groups (like methoxy) lower this barrier. beilstein-journals.org

Rearomatization: The cyclohexadienyl radical intermediate is then oxidized by a second equivalent of CAN to a cation, which subsequently undergoes deprotonation to rearomatize the ring and form the final 2-tetralone product. beilstein-journals.org

The computational data from a study on substituted δ-aryl-β-dicarbonyl radicals highlights the electronic effect of the chloro substituent on the cyclization process.

Table of Calculated Energies for Radical Cyclization Intermediates (kcal/mol)

| Substituent | Radical Species | Relative Energy of TS1' (Rotation) | Relative Energy of TS2' (Cyclization) | Relative Energy of Cyclized Radical |

|---|---|---|---|---|

| m-Methoxy | 1g' | 2.5 | 12.0 | -1.1 |

| Unsubstituted | 1a' | 2.6 | 15.3 | 6.8 |

| m-Chloro | 1h' | 2.4 | 16.9 | 10.2 |

Data adapted from DFT calculations on the cyclization of δ-aryl-β-dicarbonyl radicals. beilstein-journals.org The energies are relative to the respective parent β-dicarbonyl radical. TS1' refers to the rotational transition state, and TS2' refers to the cyclization transition state. beilstein-journals.org

This data quantitatively demonstrates that the m-chloro substituent imposes the highest activation barrier (16.9 kcal/mol) for cyclization and leads to the least stable cyclized radical intermediate (10.2 kcal/mol) among the systems studied. beilstein-journals.org This computational insight explains why reactions to form chloro-substituted tetralones via this pathway may be less efficient than for those with unsubstituted or electron-donating groups. beilstein-journals.org Such mechanistic studies are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes toward compounds like this compound. beilstein-journals.orgacs.org

Applications of 5 Chloro 2 Tetralone As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

Substituted tetralones are integral to the synthesis of numerous pharmaceutical agents due to their utility as starting materials for a variety of heterocyclic compounds and other complex structures. researchgate.net The tetralone framework is found in drugs designed to treat a wide array of conditions, including depression, cancer, and neurodegenerative diseases. researchgate.net

While research highlights the importance of tetralone derivatives in neuropharmacology, the direct application of 5-Chloro-2-Tetralone in the synthesis of drugs for Parkinson's syndrome is not prominently documented in the provided research. However, a closely related compound, 5-methoxy-2-tetralone (B30793), is identified as a very important pharmaceutical intermediate specifically used for synthesizing drugs to treat Parkinson's syndrome. google.compatsnap.com The demand for 5-methoxy-2-tetralone is reportedly increasing annually due to its role in this therapeutic area. google.compatsnap.com Parkinson's disease is characterized by the loss of dopamine-producing neurons, and treatments often involve dopamine (B1211576) replacement therapies, such as levodopa, or drugs that mimic dopamine's effects. medscape.comapdaparkinson.org The synthesis of novel agents targeting the complex neurochemical imbalances in Parkinson's disease often relies on versatile chemical intermediates like the tetralone scaffold. cdc.govwikipedia.org

The development of new anti-inflammatory drugs is a significant area of pharmaceutical research, aimed at finding more selective and effective agents with fewer side effects than current treatments. nih.govrsc.org Research often focuses on natural products and synthetic molecules that can modulate inflammatory pathways, such as inhibiting cyclooxygenase-2 (COX-2) or leukocyte recruitment. nih.govbiomedpharmajournal.org While tetralone derivatives have been explored for a wide range of biological activities, the specific use of this compound as an intermediate in the synthesis of anti-inflammatory agents is not detailed in the available research. General studies on anti-inflammatory compounds focus on other chemical classes like beta-lactams, pyrimidines, and various natural products. rsc.orgresearchgate.netfrontiersin.org

The tetralone scaffold is a recognized building block in the synthesis of compounds with potential anticancer activity. researchgate.net Various derivatives have been investigated for their ability to yield therapeutically functional agents, including alkaloids with antitumor properties. researchgate.net

Key Research Findings:

1-Methyl-6-chloro-2-tetralone (B8598372) , a related compound, has been investigated for its potential biological activities, including anticancer properties.

Novel longifolene-derived tetralone derivatives incorporating a 1,2,4-triazole (B32235) moiety were synthesized and evaluated for in vitro cytotoxicity against five human cancer cell lines, with some compounds showing broad-spectrum anticancer activity. nih.gov

Studies on dihydronaphthalene analogues inspired by the natural anticancer agent combretastatin (B1194345) A-4 used 6-methoxy-1-tetralone (B92454) as a starting material to improve synthesis efficiency. nih.gov

Novel pyrimidine (B1678525) derivatives with a 3,4-dihydronaphthalen moiety have been synthesized from 6-methoxy-1-tetralone and have shown potential as anticancer agents. mdpi.com This work highlights that combining pyrimidine, 3,4-dihydronaphthalene, and alkylamine structures might produce a synergistic anticancer effect. mdpi.com

Table 1: Examples of Tetralone Derivatives in Anticancer Research

| Tetralone Derivative | Synthetic Target/Application | Reference |

|---|---|---|

| 1-Methyl-6-chloro-2-tetralone | Investigated for potential anticancer properties. | |

| 6-methoxy-1-tetralone | Precursor for dihydronaphthalene analogues (VDAs). | nih.gov |

| Longifolene-derived tetralone | Synthesis of derivatives with cytotoxic activity against cancer cell lines. | nih.gov |

| 6-methoxy-1-tetralone | Precursor for pyrimidine derivatives with anticancer activity. | mdpi.com |

The tetralone structure serves as a scaffold for developing new central nervous system (CNS) drugs, including potential antipsychotic agents. researchgate.net Atypical antipsychotics are characterized by their specific receptor binding profiles, often involving both dopamine D2 and serotonin (B10506) 5-HT2A receptors. neu.edu.trpsychopharmacologyinstitute.com The synthesis of conformationally constrained analogues of existing drugs is a common strategy to develop novel agents with improved efficacy or side-effect profiles. researchgate.net

A series of (R)- and (S)-3-aminomethyl-1-tetralones, which are conformationally constrained analogues of the typical antipsychotic haloperidol, have been synthesized. researchgate.net The key intermediates for these syntheses were (R)-(−)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates. researchgate.net The resulting aminomethyl-tetralone compounds were evaluated for their binding affinities at dopamine and serotonin receptors, with some showing an atypical antipsychotic profile. researchgate.net

One of the most significant applications of a tetralone derivative is in the industrial synthesis of Sertraline (B1200038). researchgate.net Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely used antidepressant. researchgate.netnih.gov The key intermediate in its synthesis is 4-(3,4-dichlorophenyl)-1-tetralone. researchgate.net

The synthesis involves the reaction of this specific tetralone with N-methyl hydroxylamine (B1172632) to form a nitrone intermediate. nih.gov This stable compound is then reduced stereoselectively to yield the desired cis-racemic amine, which ultimately provides sertraline hydrochloride with the high purity required for a pharmaceutical ingredient. researchgate.netnih.gov This process is considered more advantageous than previously reported methods. researchgate.net The tetralin structure, which forms the core of Sertraline, is directly derived from this tetralone precursor. nih.gov

Precursor for Antipsychotic Agents

Role in Agrochemical Development

The tetralone scaffold is not only important in pharmaceuticals but also serves as a synthetic precursor for various agrochemicals. researchgate.net The development of new agrochemicals, such as herbicides and fungicides, often relies on versatile chemical intermediates that can be modified to create a range of active compounds. dokumen.pubagropages.com However, while the general class of tetralones is noted for its use in this industry, specific examples detailing the application of this compound in the synthesis of commercial or developmental agrochemicals are not provided in the available research. researchgate.netenvironmentclearance.nic.in

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,6-dimethoxynaphthalene (B30794) |

| 1-Methyl-6-chloro-2-tetralone |

| 3-aminomethyl-1-tetralones |

| 3-hydroxymethyl-1-tetralone tosylates |

| 4-(3,4-dichlorophenyl)-1-tetralone |

| 5-methoxy-1-tetralone |

| 5-methoxy-2-tetralone |

| 6-methoxy-1-tetralone |

| Haloperidol |

| Levodopa |

| N-methyl hydroxylamine |

| Sertraline |

Synthesis of Natural Products Containing Tetralone Subunits

The tetralone framework is a common structural motif in a wide array of natural products, many of which exhibit significant biological activities. semanticscholar.org These molecules serve as key scaffolds for developing new drugs. semanticscholar.org While specific total syntheses of natural products using this compound are not prominently documented, the general utility of substituted tetralones is well-established, providing a strong rationale for its potential in this area. semanticscholar.orgopenaccessjournals.com

Natural products containing the tetralone subunit include compounds like 10-norparvulenone, which has shown potential as an antiviral drug, and perenniporide A, which exhibits inhibitory effects on plant pathogens. semanticscholar.org The synthesis of these complex molecules often relies on the strategic construction of a substituted tetralone core early in the process. Methods such as Friedel-Crafts reactions, Diels-Alder cycloadditions, and radical cyclizations are commonly employed to build the tetralone framework. google.com

The presence of a substituent, such as the chlorine atom in this compound, provides a chemical handle for further modification, which is a critical aspect in the total synthesis of natural products where precise functionalization is required. mdpi.com For example, substituted tetralones are key starting materials for creating therapeutically important compounds like certain antibiotics and alkaloids with antitumor activity. semanticscholar.org

Construction of Heterocyclic Compounds

The reactivity of the ketone group in this compound makes it a versatile precursor for the synthesis of a variety of fused heterocyclic compounds. semanticscholar.org Heterocycles are a cornerstone of medicinal chemistry, and methods to efficiently construct these rings are of high value.

One of the most powerful methods for building quinoline (B57606) rings is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (like a ketone). wikipedia.orgresearchgate.net this compound is an ideal substrate for this type of reaction. For instance, it can be reacted with various 2-aminobenzaldehydes or related compounds to generate complex, polycyclic quinoline derivatives. These quinoline structures are prevalent in bioactive pharmaceuticals, corrosion inhibitors, and dyes. researchgate.net

A specific example of this reactivity is the reaction of this compound with pyrrolidine (B122466) in boiling benzene (B151609). This reaction leads to the formation of 7-chloro-1,2,5,6-tetrahydrobenzo[f]quinoline-3(4H)-one, a multi-ring heterocyclic system. prepchem.com

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | Pyrrolidine | Condensation/Cyclization | 7-chloro-1,2,5,6-tetrahydrobenzo[f]quinoline-3(4H)-one | prepchem.com |

| This compound | Hydrazine (B178648) derivatives | Condensation/Cyclization | Fused Pyrazole (B372694) Systems (General) | researchgate.net |

Furthermore, the ketone can react with hydrazine and its derivatives to form pyrazole-fused systems, another important class of heterocycles known for their diverse biological activities. researchgate.net The ability to readily form such complex scaffolds makes this compound a valuable building block for creating libraries of novel heterocyclic compounds for drug discovery and materials science. semanticscholar.org

Development of Specialty Chemicals and Materials

The unique combination of a rigid bicyclic structure and a reactive chlorine atom makes chloro-tetralones attractive candidates for the development of specialty chemicals and advanced materials. Organic halides are widely used in materials science due to their reactivity and ability to impart specific properties to polymers and other materials.

For instance, the related isomer 7-Chloro-1-tetralone has been studied for its potential to be incorporated into polymer formulations. researchgate.net Its inclusion can enhance properties such as thermal stability and mechanical strength, which are critical for producing high-performance materials. researchgate.net The principle behind this application lies in the ability of the chloro-tetralone unit to act as a monomer or a modifying agent, where the chlorine can be a site for polymerization or grafting, and the rigid tetralone core adds robustness to the polymer backbone.

While specific applications for this compound in this domain are not widely published, its structural similarity to other studied chloro-tetralones suggests its potential for similar uses in creating specialty polymers and materials where enhanced durability and thermal resistance are desired.

Biological Activity and Mechanistic Insights Excluding Dosage/administration

Investigation of Antimicrobial Properties

The tetralone scaffold is a recurring motif in compounds investigated for their antimicrobial properties. Studies on various derivatives have demonstrated activity against a spectrum of bacteria and fungi.

Derivatives of tetralone have been synthesized and evaluated for their potential as antimicrobial agents. ijrpc.comresearchgate.net For instance, a series of indazoline tetralone derivatives were synthesized from α-tetralone. ijrpc.com The antimicrobial screening of these compounds revealed that the introduction of a chloro group resulted in potent antimicrobial activity. ijrpc.com Specifically, dichloro and fluoro indazoline derivatives showed high potency against microbial activity. ijrpc.com

In another study, new tetralone esters were synthesized and screened for their antimicrobial activity. eurjchem.com Two of the synthesized compounds, 9b and 9c, demonstrated significant antibacterial and antifungal activities. eurjchem.com Furthermore, novel aminoguanidine-tetralone derivatives have shown significant antibacterial activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates. mdpi.com The most active compound from this series, designated 2D, exhibited rapid bactericidal activity against S. aureus ATCC 29213 and a methicillin-resistant strain (MRSA-2). mdpi.com Its mechanism is believed to involve the depolarization and disruption of the bacterial membrane. mdpi.com

Hydrazone complexes of tetralone have also been evaluated. bohrium.com The metal complexes of hydrazones derived from tetralone showed enhanced antimicrobial potential compared to the hydrazone ligands alone, with some complexes being particularly active against microbial species. bohrium.com Chlorinated metabolites from fungi, which include a tetralone structure, have also exhibited antibiotic activity against bacteria like Erysipelothrix rhusiopathiae and Streptococcus suis. nih.gov

Table 1: Antimicrobial Activity of Selected Tetralone Derivatives

| Compound Type | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Indazoline Tetralone Derivatives (e.g., IZT 7, 8) | Escherichia coli, Pseudomonas | Introduction of chloro and fluoro groups confers potent antimicrobial activity. | ijrpc.com |

| Aminoguanidine-Tetralone Derivative (2D) | S. aureus ATCC 29213, MRSA-2 | MIC values of 0.5 µg/mL and 1 µg/mL, respectively. Acts by disrupting the bacterial membrane. | mdpi.com |

| Transition Metal Complexes of Hydrazones | S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, C. albicans | Complexes showed greater potency than the hydrazone ligands alone. | bohrium.com |

| Chlorinated Fungal Metabolite (Stemphone C) | Erysipelothrix rhusiopathiae, Streptococcus suis | MIC values of 1.56 µg/mL and 6.25 µg/mL, respectively. | nih.gov |

Evaluation of Anticancer Activity

The tetralone structure is a key component in many compounds evaluated for anticancer properties. bohrium.comvulcanchem.com Research has explored a variety of derivatives, including those with halogen substitutions and fused heterocyclic rings, demonstrating a broad spectrum of activity against several human cancer cell lines.

Novel tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety have been synthesized and tested for their in vitro cytotoxicity against five human cancer cell lines: T-24 (bladder), MCF-7 (breast), HepG2 (liver), A549 (lung), and HT-29 (colon). nih.gov Several of these compounds exhibited broad-spectrum antitumor activity, with some showing potency greater than the reference drug, 5-fluorouracil. nih.gov For example, compound 6g was most active against MCF-7 with an IC50 value of 4.42 µM, while compound 6h was most active against A549 with an IC50 of 9.89 µM. nih.gov

Similarly, pyrimidine (B1678525) derivatives incorporating a tetralone moiety have been synthesized and evaluated for their anticancer activity. encyclopedia.pub One study showed that a synthesized compound inhibited the growth of A549 lung cancer and CCRF-CEM leukemia cells, with one derivative increasing the number of apoptotic cells to over 70% at concentrations of 5 and 10 µM. encyclopedia.pub

Transition metal complexes of hydrazones derived from tetralone were tested for cytotoxicity against A549, HeLa (cervical), and MCF-7 cancer cell lines. bohrium.com Copper complexes, in particular, showed potent anticancer activity with IC50 values ranging from 10.76 to 16.42 μg/mL and were found to be non-toxic towards a normal cell line. bohrium.com Chalcone (B49325) derivatives based on a tetralone scaffold have also been investigated, with one methoxy-substituted compound showing potential in inhibiting the growth of MCF-7 cell lines with an IC50 value of 7.8 μg/mL. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Tetralone Derivatives

| Compound Type | Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Longifolene-Derived Tetralone-Triazole (6g) | MCF-7 (Breast) | 4.42 ± 2.93 µM | nih.gov |

| Longifolene-Derived Tetralone-Triazole (6h) | A549 (Lung) | 9.89 ± 1.77 µM | nih.gov |

| Copper(II) Hydrazone Complex (7) | A549 (Lung) | 10.76 µg/mL | bohrium.com |

| Copper(II) Hydrazone Complex (15) | MCF-7 (Breast) | 11.08 µg/mL | bohrium.com |

| Tetralone-based Pyrazole (B372694) Chalcone (8a) | MDA-MB-231 (Breast) | 1.56 µM | thesciencein.org |

| Methoxy (B1213986) Tetralone-based Chalcone | MCF-7 (Breast) | 7.8 µg/mL | researchgate.net |

Molecular Docking Studies on Protein Targets

To elucidate the mechanisms behind their anticancer activity, molecular docking studies have been employed to predict the binding interactions of tetralone derivatives with various protein targets. These in silico analyses help identify potential binding sites and affinities, guiding further drug development.

In a study on novel pyrazole-tetralone derivatives, molecular docking was performed against Cyclin-Dependent Kinase 8 (CDK8), a protein implicated in colorectal cancer. thesciencein.org The results showed that several compounds fit well into the active site of the target protein (PDB ID: 5FGK), with some derivatives achieving dock scores comparable to the standard drug doxorubicin (B1662922), suggesting a potential mechanism for their observed cytotoxic activity. thesciencein.org

Another study investigating aminoguanidine-tetralone derivatives as antibacterial agents also used molecular docking to explore potential targets. mdpi.com The findings suggested that dihydrofolate reductase (DHFR) may be a potential target for the most active compound, 2D. mdpi.com

For a series of quinolinone-based thiosemicarbazones, docking studies were performed against several mycobacterial protein targets, including enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1), to rationalize their antitubercular activity. nih.gov While not tetralone-based, this highlights a common approach to understanding the action of related heterocyclic compounds. A separate study on a biorelevant 5-Chloro-2-hydroxy-N-isobutyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide identified it as a potential inhibitor of liver cancer through molecular docking evaluations. researchgate.net

Table 3: Molecular Docking Studies of Tetralone Derivatives and Related Compounds

| Compound Type | Protein Target (PDB ID) | Key Findings | Reference |

|---|---|---|---|

| (E)-4-(3,4-dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one (8a) | CDK8-CYCC (5FGK) | Dock score of -6.925 kcal/mol, comparable to doxorubicin (-7.065 kcal/mol). | thesciencein.org |

| Aminoguanidine-Tetralone Derivative (2D) | Dihydrofolate Reductase (DHFR) | Identified as a potential target for the compound's antibacterial activity. | mdpi.com |

| 5-Chloro-2-hydroxy-N-isobutyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide derivative | Liver Cancer Target (3DU6) | Diagnosed as a potential inhibitor of liver cancer based on docking. | researchgate.net |

Potential as Enzyme Inhibitors (e.g., Monoamine Oxidase, MIF tautomerase)

Derivatives of the tetralone scaffold have been identified as potent inhibitors of several enzymes, indicating their therapeutic potential for a range of diseases.

A significant body of research has focused on tetralone derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF). nih.govnih.gov MIF is a pro-inflammatory cytokine that also possesses a unique tautomerase enzymatic activity. nih.govnih.gov Studies have shown that E-2-arylmethylene-1-tetralones can efficiently bind to the active site of MIF and inhibit its tautomeric functions. nih.govtandfonline.comfigshare.com This inhibition is considered a key mechanism for their anti-inflammatory effects. nih.govnih.gov